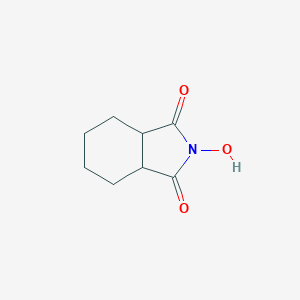

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

Descripción general

Descripción

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-alkynylbenzaldehydes with amines and diethyl phosphate under FeCl3 catalysis can yield isoindole derivatives . Another method involves the cycloisomerization of acetylenic compounds under AuCl3 catalysis, followed by a [1,5]-hydride migration and Diels-Alder reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced isoindole derivatives.

Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced isoindole derivatives .

Aplicaciones Científicas De Investigación

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione include other isoindole derivatives such as 2H-isoindoles and 1H-isoindole derivatives .

Uniqueness

What sets this compound apart from other similar compounds is its unique structure and the presence of the hydroxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, also known as isoindole-1,3-dione derivatives, has garnered attention in recent years for its diverse biological activities. This compound's potential therapeutic applications span antimicrobial, anticancer, and antioxidant activities. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 181.19 g/mol. Its structure features a bicyclic imide framework that is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound derivatives against various bacterial strains:

| Compound | Microbial Strain | Inhibition Zone (mm) | IC50 (μmol/mL) |

|---|---|---|---|

| Compound 1 | Staphylococcus aureus | 15 | 1.174 |

| Compound 2 | Escherichia coli | 13 | 0.978 |

| Compound 3 | Leishmania tropica | 17 | 0.0478 |

The compounds exhibited stronger antibacterial effects compared to traditional antibiotics like gentamicin, particularly against Gram-positive bacteria and Leishmania tropica, indicating their potential as alternative therapeutic agents .

Anticancer Activity

The anticancer potential of these derivatives has been evaluated through various in vitro studies on different cancer cell lines:

| Cell Line | Compound Tested | Cytotoxicity (IC50 μmol/mL) |

|---|---|---|

| HeLa | Compound A | 5.67 |

| A549 | Compound B | 4.23 |

| MCF-7 | Compound C | 6.89 |

These results show that the cytotoxic effects are influenced by the substituents on the isoindole ring. For instance, halogenated compounds exhibited enhanced activity against cancer cells due to increased lipophilicity, which may facilitate better membrane penetration .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, these compounds have shown promising antioxidant activity. The free radical scavenging effect was quantified using DPPH assays:

| Compound | DPPH Scavenging Activity (%) | IC50 (μmol/mL) |

|---|---|---|

| Compound A | 85 | 1.174 |

| Compound B | 78 | 2.345 |

| Compound C | 90 | 0.890 |

These findings suggest that the derivatives can effectively neutralize free radicals, contributing to their potential use in preventing oxidative stress-related diseases .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Membrane Interaction : The lipophilic nature of some derivatives allows them to integrate into cellular membranes, disrupting normal cellular functions and enhancing their antimicrobial efficacy .

Study on Antileishmanial Activity

A recent study highlighted the effectiveness of a specific derivative against Leishmania tropica, showing an IC50 value significantly lower than the standard treatment Glucantime. This suggests that certain isoindole derivatives could provide a more effective alternative for treating leishmaniasis .

Synthesis and Characterization

The synthesis of these compounds typically involves multi-step organic reactions starting from readily available precursors like sulfolene or other cyclic imides. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized products .

Propiedades

IUPAC Name |

2-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h5-6,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWVTDFTWIVIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279743, DTXSID60901180 | |

| Record name | 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_258 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18886-85-6, 5426-10-8 | |

| Record name | 18886-85-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14004 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.